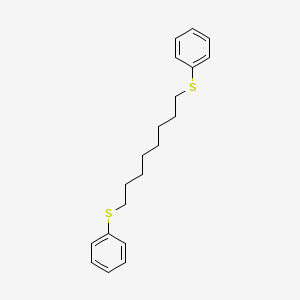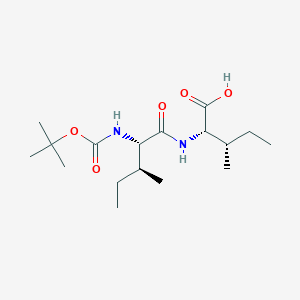
1,2,3,4-Tetramethyl-5-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethyl-5-nitronaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methyl groups and one nitro group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration reactions using reagents like nitric acid in the presence of sulfuric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.
Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-6-nitronaphthalene: Similar structure but with the nitro group at a different position.
1,3,5-Trimethylbenzene: Another methyl-substituted aromatic compound, but with a benzene ring instead of a naphthalene ring.
Uniqueness
1,2,3,4-Tetramethyl-5-nitronaphthalene is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
65839-49-8 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-5-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3 |
Clave InChI |
UAYRVFUDEXHZJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

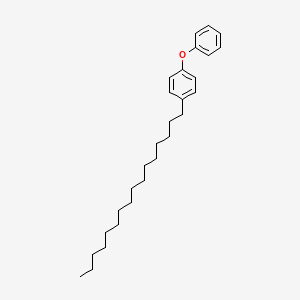

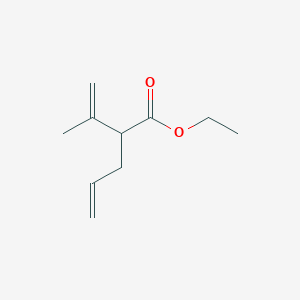
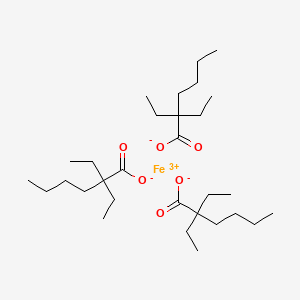
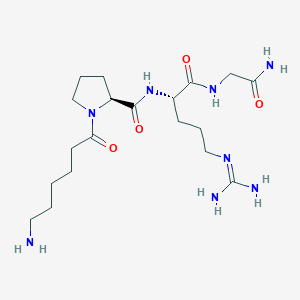

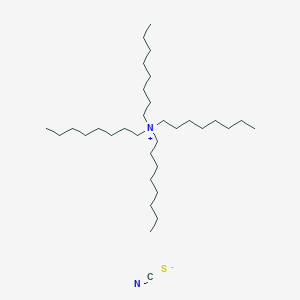

![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
